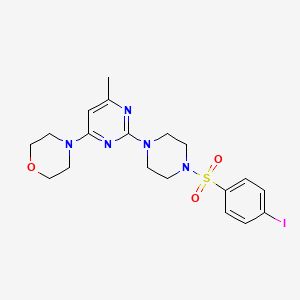
4-(2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C19H24IN5O3S and its molecular weight is 529.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs. Its unique configuration, which includes a sulfonamide group, a piperazine ring, and a pyrimidine moiety, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine . Its molecular formula is C17H22IN5O2S with a molecular weight of approximately 396.25 g/mol. The compound's structure is characterized by the following key features:
| Component | Description |
|---|---|
| Sulfonamide Group | Enhances solubility and biological activity |
| Piperazine Ring | Known for its role in various pharmacological effects |
| Iodophenyl Group | Provides unique electronic properties |
| Pyrimidine Moiety | Associated with diverse biological activities |
Antibacterial Activity
Recent studies have indicated that compounds containing sulfonamide functionalities exhibit significant antibacterial properties. For instance, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The incorporation of the iodophenyl and piperazine groups may enhance this activity through improved binding to bacterial targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various research studies. Specifically, derivatives with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes. For example, certain synthesized analogs exhibited IC50 values as low as 1.13 µM against urease, indicating strong inhibitory potential . This suggests that this compound could also function as an effective enzyme inhibitor.
The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors. The sulfonamide group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Furthermore, the hydrophobic nature of the iodophenyl group may facilitate binding within hydrophobic pockets of target proteins .
Study 1: Antibacterial Screening
In a comparative study of antibacterial activities among various sulfonamide derivatives, compounds similar to this compound were evaluated against several strains. The results indicated that modifications in the piperazine ring significantly affected antibacterial potency, with some compounds achieving MIC values below 10 µg/mL against resistant strains .
Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibition properties of related compounds. Here, derivatives were tested against AChE and urease. The results showed that certain structural modifications led to enhanced inhibitory effects, with some compounds achieving IC50 values significantly lower than standard inhibitors like thiourea .
Eigenschaften
IUPAC Name |
4-[2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24IN5O3S/c1-15-14-18(23-10-12-28-13-11-23)22-19(21-15)24-6-8-25(9-7-24)29(26,27)17-4-2-16(20)3-5-17/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMLRVAVQLUZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24IN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













